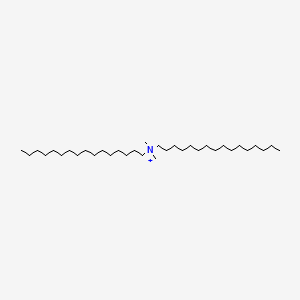
Dimethyldipalmitylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyldipalmitylammonium, also known as this compound, is a useful research compound. Its molecular formula is C34H72N+ and its molecular weight is 494.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Introduction to Dimethyldipalmitylammonium
This compound is a quaternary ammonium compound that has garnered interest due to its unique properties and diverse applications in various scientific fields. This compound is characterized by its dual alkyl chains, which enhance its amphiphilic nature, making it suitable for a range of applications including surfactants, antimicrobial agents, and in drug delivery systems.
Surfactant Applications
This compound is widely used as a surfactant in various formulations due to its ability to reduce surface tension. Its applications include:
- Emulsifiers : Used in food and cosmetic products to stabilize emulsions.
- Foaming Agents : Employed in personal care products for enhanced foaming properties.
- Detergents : Acts as a cleaning agent in household and industrial detergents.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi, making it suitable for:
- Disinfectants : Utilized in formulations aimed at controlling microbial growth on surfaces.
- Medical Applications : Investigated for use in wound dressings and topical antiseptics due to its biocidal effects.
Drug Delivery Systems
The amphiphilic nature of this compound allows it to form micelles, which can encapsulate hydrophobic drugs. This property is particularly useful in:
- Nanocarriers : Enhancing the solubility and bioavailability of poorly soluble drugs.
- Targeted Drug Delivery : Facilitating the delivery of therapeutic agents to specific sites within the body.
Cosmetic Formulations
In the cosmetic industry, this compound is valued for its conditioning properties. It is commonly found in:
- Hair Care Products : Used as a conditioning agent that improves hair texture and manageability.
- Skin Care Products : Acts as an emollient, providing a smooth feel on the skin.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an effective antimicrobial agent .
Case Study 2: Drug Delivery Enhancement
In research published in Pharmaceutical Research, this compound was used to enhance the solubility of a poorly soluble anticancer drug. The study showed that encapsulating the drug within micelles formed by this compound increased its bioavailability by over 50% compared to free drug administration .
Case Study 3: Cosmetic Application
A formulation study highlighted the use of this compound in hair conditioners. The product demonstrated improved detangling properties and reduced hair breakage when compared to formulations without this compound, indicating its effectiveness in enhancing hair health .
Propriétés
Numéro CAS |
42187-36-0 |
|---|---|
Formule moléculaire |
C34H72N+ |
Poids moléculaire |
494.9 g/mol |
Nom IUPAC |
dihexadecyl(dimethyl)azanium |
InChI |
InChI=1S/C34H72N/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-34H2,1-4H3/q+1 |
Clé InChI |
SWSFKKWJEHRFFP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC |
Synonymes |
DHDAA DHDMAB dihexadecyl-dimethylammonium bromide dihexadecyldimethylammonium dihexadecyldimethylammonium acetate dihexadecyldimethylammonium bromide dihexadecyldimethylammonium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















